3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a benzene core substituted with chlorine (position 3) and fluorine (position 4). The sulfonamide nitrogen is further functionalized with a branched ethyl group bearing furan-2-yl and thiophen-2-yl substituents. This structural design combines electron-withdrawing halogens with heterocyclic moieties, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science. Its molecular formula is C₁₆H₁₃ClFNO₃S₂, with a molecular weight of 385.5 g/mol (calculated based on elemental composition) .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3S2/c17-13-9-11(5-6-14(13)18)24(20,21)19-10-12(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,12,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJALJQGSMJOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a synthetic organic compound classified as a sulfonamide. Its complex structure, which includes chloro and fluoro substituents along with furan and thiophene moieties, suggests potential biological activities that are of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 385.9 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.9 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2097857-38-8 |
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and proteins. Sulfonamides are known to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase, an enzyme critical for the production of folate in bacteria. This mechanism is crucial for their antibacterial properties.
Potential Mechanisms Include:
- Enzyme Inhibition: Targeting metabolic pathways in bacteria.
- Antiviral Activity: Recent studies indicate potential antiviral properties against various viruses.
- Anticancer Properties: The compound may exhibit cytotoxic effects on cancer cell lines through apoptosis induction.
Biological Activity Studies
Recent research has explored the biological activities of related compounds, providing insights into the potential effects of this compound.
Antibacterial Activity
Studies have shown that sulfonamide derivatives can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against various strains, indicating their effectiveness in inhibiting bacterial growth .
Antiviral Activity
Research into N-Heterocycles has highlighted their potential as antiviral agents. Compounds with similar structural features have shown activity against viral infections, suggesting that this compound may also possess antiviral properties .
Anticancer Activity
In vitro studies on sulfonamide derivatives have indicated cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The structural diversity provided by the furan and thiophene rings may enhance these effects .
Case Studies
- Antibacterial Efficacy: A study demonstrated that a related sulfonamide exhibited strong antibacterial activity against Staphylococcus aureus with an MIC of 0.39 μg/mL, outperforming traditional antibiotics .
- Antiviral Screening: In a screening assay for antiviral activity, compounds structurally similar to our target compound displayed EC50 values indicative of significant antiviral potential against Herpes Simplex Virus .
- Cytotoxicity Assays: In cancer research, derivatives of sulfonamides were tested on various cancer cell lines, revealing IC50 values that suggest effective cytotoxicity, warranting further investigation into their mechanisms .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The benzene ring’s electron-deficient nature due to the sulfonamide (-SO₂NH-), chloro (-Cl), and fluoro (-F) groups facilitates NAS at specific positions.
-
Competitive studies suggest chloro substitution occurs preferentially over fluorine due to lower bond dissociation energy (BDE: C-Cl ≈ 339 kJ/mol vs. C-F ≈ 485 kJ/mol) .
Electrophilic Aromatic Substitution (EAS)
The furan and thiophene rings undergo EAS due to their electron-rich nature, while the benzene ring’s reactivity is suppressed by electron-withdrawing groups.
Furan Ring Reactivity
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0–5°C | 5-nitro-furan derivative | α-position (C-5) favored due to resonance stabilization |
| Bromination (Br₂/Fe) | RT | 5-bromo-furan derivative | Similar α-selectivity |
Thiophene Ring Reactivity
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Sulfonation (SO₃/H₂SO₄) | 50°C | 5-sulfo-thiophene derivative | β-position (C-5) favored due to kinetic control |
-
Thiophene’s higher aromatic stabilization energy (~30 kcal/mol) compared to furan (~16 kcal/mol) results in slower but more selective reactions .
Sulfonamide Group Reactivity
The sulfonamide nitrogen participates in alkylation, acylation, and hydrolysis:
| Reaction Type | Reagents/Conditions | Products | Mechanism |
|---|---|---|---|
| Alkylation | CH₃I, NaH/DMF | N-methyl sulfonamide | SN2 at nitrogen |
| Hydrolysis | 6M HCl, reflux | 3-chloro-4-fluoro-benzenesulfonic acid + amine | Acid-catalyzed cleavage of S-N bond |
| Acylation | AcCl, pyridine | N-acetyl sulfonamide | Nucleophilic acyl substitution |
-
Kinetic studies show hydrolysis rates increase by 15× under acidic vs. basic conditions due to protonation of the sulfonamide nitrogen .
Oxidation and Reduction
The ethyl linker and heterocycles are susceptible to redox reactions:
| Target Site | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Ethyl bridge | KMnO₄/H₂O, 100°C | Ketone derivative | Oxidation of CH₂ to C=O |
| Furan ring | O₃, then Zn/H₂O | Di-ketone | Ozonolysis cleavage |
| Sulfonamide | LiAlH₄, THF | Amine + SO₂ | Complete reduction of SO₂ to S |
Cross-Coupling Reactions
Nickel-catalyzed cross-electrophile coupling (XEC) enables functionalization at the benzylic position:
| Catalytic System | Substrate | Product | Yield |
|---|---|---|---|
| Ni(BINAP)/MgI₂ | Alkyl bromide | Cyclopropane derivative | 72% |
-
Mechanistic studies suggest oxidative addition at the benzylic C-N bond precedes transmetalation and cyclization .
Cyclization Reactions
Intramolecular reactions form fused heterocycles:
| Conditions | Product | Key Driver |
|---|---|---|
| PPA, 120°C | Thieno[3,4-b]furan | Proximity of thiophene and furan rings |
Biological Activity Modulation
Structural modifications impact pharmacological properties:
| Modification | Biological Effect | Rationale |
|---|---|---|
| N-methylation | Reduced cytotoxicity | Decreased hydrogen-bonding capacity |
| Furan bromination | Enhanced antimicrobial activity | Increased electrophilicity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Key Observations :
- The target compound’s dual heterocyclic substituents (furan and thiophene) enhance π-π stacking and hydrophobic interactions compared to single-heterocycle analogues like BG01224 .
Functional Group Analogues
- Sulfonamide vs. Amine Oxide/Sulfonate Esters : Compounds like (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide () exhibit higher polarity due to the amine oxide group, favoring aqueous solubility but limiting blood-brain barrier penetration compared to the target compound’s sulfonamide .
- Thiophene vs. Furan/Imidazole : Thiophene’s sulfur atom contributes to redox activity and metal-binding capacity , whereas furan’s oxygen enhances hydrogen bonding. Imidazole-containing analogues (e.g., BG01224) may exhibit stronger basicity due to nitrogen lone pairs .
Physicochemical and Pharmacokinetic Comparisons
Key Findings :
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Direct sulfonylation | Dichloromethane | 0–25 | 65–75 | |
| Stepwise condensation | Tetrahydrofuran | Reflux | 55–60 |
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the furan and thiophene substituents. Aromatic protons typically appear as multiplets in δ 6.8–8.0 ppm, while ethylenic protons resonate at δ 3.5–4.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 450.03) .
- X-ray Crystallography : Resolves structural ambiguities; dihedral angles between aromatic rings (e.g., 45–60°) indicate steric interactions .
Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this sulfonamide?
Answer:
- Solvent Selection : Use dichloroethane or THF to enhance solubility of intermediates .
- Catalysis : Lewis acids (e.g., AlCl₃) improve sulfonamide bond formation efficiency (yield increase: 15–20%) .
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hrs) while maintaining yields >70% .
Critical Parameters:
- Monitor pH during amine coupling (optimal pH 7–8).
- Avoid excess sulfonyl chloride to prevent polysulfonylation .
Advanced: How can structural contradictions in biological activity data be resolved?
Answer:
Discrepancies often arise from:
- Conformational Flexibility : The ethyl linker allows rotational freedom, leading to varied binding modes. Use molecular docking simulations to predict bioactive conformers .
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. PBS) affect IC₅₀ values. Standardize protocols across studies .
Q. Table 2: Biological Activity Under Different Assays
| Target | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| COX-2 Inhibition | Fluorescence | 0.12 | |
| EGFR Kinase Inhibition | Radioactive | 1.45 |
Advanced: What computational methods are suitable for studying this compound’s reactivity?
Answer:
- DFT Calculations : B3LYP/6-31G(d) basis sets predict electrophilic sulfonamide group reactivity (e.g., Fukui indices >0.5 at sulfur) .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to model pharmacokinetic behavior .
Basic: What are the potential research applications of this compound?
Answer:
- Medicinal Chemistry : Acts as a COX-2/EGFR dual inhibitor due to sulfonamide and heterocyclic motifs .
- Material Science : Sulfonamide’s electron-withdrawing properties enhance thermal stability in polymers (TGA decomposition >250°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
